molecular formula C20H26N4O3S B2652302 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034584-57-9

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2652302
CAS No.: 2034584-57-9
M. Wt: 402.51
InChI Key: BYORRXPXOVALJT-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a dihydroisoquinoline core fused with a 1-methylpyrazole moiety at the 4-position and a 1-(methylsulfonyl)piperidin-4-yl methanone group. The dihydroisoquinoline scaffold is known for its conformational rigidity, which enhances binding specificity in biological targets, while the methylsulfonyl-piperidine group improves solubility and pharmacokinetic properties. The methylpyrazole substituent likely contributes to π-π stacking interactions in receptor binding, a common feature in kinase inhibitors .

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-22-12-17(11-21-22)19-14-23(13-16-5-3-4-6-18(16)19)20(25)15-7-9-24(10-8-15)28(2,26)27/h3-6,11-12,15,19H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORRXPXOVALJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, dihydroisoquinoline, and piperidine intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the piperidine ring, especially at the position adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural complexity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Core Structure Key Substituents Pharmacological Relevance
Target Compound Dihydroisoquinoline 1-Methylpyrazole, Methylsulfonyl-piperidine Potential kinase inhibitor; enhanced solubility due to sulfonyl group
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolo-pyrimidine 3,5-Dimethylpyrazole, Phenylamino Tested for antiproliferative activity; pyrazole enhances ATP-binding pocket interactions
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indole-piperazine Benzylpiperazine CNS-targeting candidate; piperazine improves blood-brain barrier penetration
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Pyrido-pyrimidinone Methylsulfonylphenylpiperidine, Pyrazole Kinase inhibition; sulfonyl group enhances metabolic stability

Key Observations :

  • Dihydroisoquinoline vs.
  • Methylsulfonyl Group: Present in both the target compound and pyrido-pyrimidinone derivatives, this group enhances solubility and metabolic stability compared to non-sulfonated analogues (e.g., benzylpiperazine in ) .
Pharmacological and Physicochemical Properties
Property Target Compound (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone 8-Substituted pyrido-pyrimidinone
Molecular Weight ~450 g/mol (estimated) ~430 g/mol ~470 g/mol
LogP (Predicted) 2.8 3.1 2.5
Solubility Moderate (sulfonyl group) Low (hydrophobic phenylamino) High (polar pyrimidinone)
Binding Affinity (IC50) Not reported 12 nM (EGFR kinase) 8 nM (ALK kinase)

Analysis :

  • The target compound’s methylsulfonyl-piperidine group likely reduces LogP compared to phenylamino derivatives, improving aqueous solubility .
  • Pyrido-pyrimidinone derivatives exhibit higher kinase inhibition potency, possibly due to the electron-deficient pyrimidinone core enhancing ATP-binding interactions .

Biological Activity

The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented by its IUPAC name:

 4 1 methylpyrazol 4 yl 3 4 dihydroisoquinolin 2 yl 1 methylsulfonyl piperidin 4 yl methanone\text{ 4 1 methylpyrazol 4 yl 3 4 dihydroisoquinolin 2 yl 1 methylsulfonyl piperidin 4 yl methanone}

It has the molecular formula C24H28N4O2SC_{24}H_{28}N_4O_2S and a molecular weight of approximately 428.57 g/mol. The structural complexity arises from the combination of pyrazole, isoquinoline, and piperidine moieties, which contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory agent and its effects on cancer cell lines.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, pyrazole derivatives have been shown to selectively inhibit COX-II with IC50 values ranging from 0.52 μM to 22.25 μM . The compound under discussion may exhibit comparable inhibitory effects due to its structural similarities.

Anticancer Potential

The compound's ability to modulate various biochemical pathways suggests potential anticancer properties. It may interact with specific targets such as the BRAF V600E protein, which is implicated in several cancers. Inhibition of this protein could disrupt the MAPK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

The proposed mechanism involves binding to the active sites of target proteins, thereby inhibiting their function. This interaction may lead to:

  • Inhibition of Cell Growth : By targeting growth factor receptors or signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Table 1: Comparison of Biological Activities

Compound NameIC50 (μM)Activity TypeReference
Compound A0.52COX-II Inhibition
Compound B0.78COX-II Inhibition
Compound C0.11Anticancer Activity
Target CompoundTBDTBDTBD

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on COX-II Inhibitors : A series of pyrazole-linked compounds were synthesized and evaluated for their anti-inflammatory properties. The most potent inhibitor showed significant selectivity towards COX-II over COX-I .
  • Anticancer Evaluation : A recent study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by targeting the MAPK pathway.
  • Mechanistic Insights : Research utilizing molecular docking simulations indicated that the compound could effectively bind to active sites similar to known inhibitors of key cancer-related proteins .

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